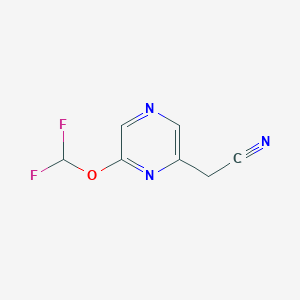

2-(Difluoromethoxy)pyrazine-6-acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F2N3O |

|---|---|

Molecular Weight |

185.13 g/mol |

IUPAC Name |

2-[6-(difluoromethoxy)pyrazin-2-yl]acetonitrile |

InChI |

InChI=1S/C7H5F2N3O/c8-7(9)13-6-4-11-3-5(12-6)1-2-10/h3-4,7H,1H2 |

InChI Key |

AVZSVGASKVYVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)OC(F)F)CC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Difluoromethoxy Pyrazine 6 Acetonitrile

Precursor Synthesis and Pyrazine (B50134) Core Formation

The initial phase in synthesizing 2-(difluoromethoxy)pyrazine-6-acetonitrile involves the assembly of a pyrazine scaffold appropriately substituted for subsequent functionalization. This section details the creation of key precursors, including the introduction of the difluoromethoxy group and the acetonitrile (B52724) side-chain.

Synthetic Routes to Difluoromethoxy-Substituted Pyrazines (e.g., from 5-chloropyrazine-2-ol)

The introduction of a difluoromethoxy (–OCHF₂) group onto an aromatic or heteroaromatic ring is a critical step in modern medicinal chemistry. For a pyrazine scaffold, a common strategy involves the difluoromethylation of a corresponding hydroxypyrazine precursor.

A plausible synthetic pathway could start from a readily available precursor like 5-chloropyrazine-2-ol. The hydroxyl group of this starting material can be converted to the difluoromethoxy ether. This transformation is typically achieved by reaction with a difluoromethylating agent, such as chlorodifluoromethane (B1668795) (CHClF₂) or diethyl (bromodifluoromethyl)phosphonate, under basic conditions. nih.gov The base, often potassium hydroxide (B78521) or potassium tert-butoxide, deprotonates the hydroxyl group, forming a pyrazinolate anion that then acts as a nucleophile to attack the difluoromethyl source.

This approach provides a key intermediate, 2-chloro-6-(difluoromethoxy)pyrazine. The chlorine atom at the 2-position serves as a versatile handle for the subsequent introduction of the acetonitrile group through reactions like metal-catalyzed cross-coupling. mdpi.com

Methodologies for Introducing the Acetonitrile Moiety onto Pyrazine Scaffolds

The acetonitrile (–CH₂CN) group is a valuable functional motif. Its introduction onto a pyrazine scaffold can be accomplished through several methods, most commonly involving a two-step sequence from a halogenated pyrazine.

Starting with an intermediate such as 2-(difluoromethoxy)-6-halopyrazine (e.g., from the route described in 2.1.1), a common strategy is to first install a methyl group, which is then halogenated and subsequently converted to the nitrile. However, a more direct approach involves the conversion of a pyrazine halide to a pyrazine carbonitrile (–CN), which would then require reduction and further steps to yield the acetonitrile group.

A more streamlined method for introducing the –CH₂CN group involves the nucleophilic substitution of a halomethylpyrazine with a cyanide salt. This requires the synthesis of a 2-(difluoromethoxy)-6-(halomethyl)pyrazine intermediate. This intermediate could potentially be formed from a corresponding methylpyrazine via radical halogenation or from a pyrazine-6-methanol derivative.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. For example, a halopyrazine could be coupled with a protected cyanomethyl species, such as (tri-n-butylstannyl)acetonitrile, under Stille coupling conditions. rsc.org Direct cyanation of halopyrazines to form a pyrazinecarbonitrile (B1219330) is also well-established, utilizing reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or palladium catalysts with cyanide sources like zinc cyanide. nih.govnih.govrsc.orgresearchgate.net However, this would yield a pyrazinecarbonitrile, not the target pyrazine-acetonitrile, necessitating further chemical transformations.

Classical and Modern Approaches in Pyrazine Annulation and Functionalization

The construction and modification of the pyrazine ring are central to the synthesis of its derivatives. Both long-established and contemporary methods are employed to build the heterocyclic core and introduce a wide array of functional groups.

Condensation and Ring Closure Reactions in Pyrazine Synthesis

The formation of the pyrazine ring, a process known as annulation, has been accomplished through several classical and effective methods. wikipedia.org The most traditional and widely used route is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. um.edu.my This reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Common oxidizing agents include copper(II) oxide or manganese oxide. researchgate.net

Variations of this approach include the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which rely on the self-condensation of α-amino ketones. wikipedia.org Other established methods involve the reaction of diamines with epoxides or diols, often using catalysts like copper-chromium. tandfonline.comtandfonline.com

| Reaction Name/Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Classical Condensation | 1,2-Dicarbonyl + 1,2-Diamine | Forms a dihydropyrazine intermediate that requires oxidation. A foundational and versatile method. | um.edu.myresearchgate.net |

| Gutknecht Synthesis | Self-condensation of α-ketoamines | A variation of classical condensation, differing in the synthesis of the α-amino ketone precursor. | wikipedia.org |

| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols | A modern, atom-economical approach often using manganese or ruthenium catalysts. | acs.orgnih.gov |

| Epoxide/Diol Condensation | Diamine + Epoxide or Diol | Typically requires metal catalysts such as copper-chromium. | tandfonline.com |

Metal-Catalyzed Coupling Reactions for Pyrazine Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrazine rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netutwente.nl These reactions are typically performed on halopyrazines (chloro-, bromo-, or iodopyrazines), which are highly susceptible to such transformations due to the electron-deficient nature of the pyrazine ring. mdpi.com

Palladium-catalyzed reactions are the most prominent in this field. rsc.orgrsc.org Key examples include:

Suzuki Coupling: Reaction of a halopyrazine with a boronic acid or ester to form a C-C bond. researchgate.net

Stille Coupling: Coupling of a halopyrazine with an organotin compound. This method is noted for its tolerance of a wide range of functional groups. rsc.org

Sonogashira Coupling: The reaction between a halopyrazine and a terminal alkyne, creating a C-C bond to an sp-hybridized carbon. researchgate.net

Heck Coupling: The coupling of a halopyrazine with an alkene. researchgate.net

Buchwald-Hartwig Amination: A versatile method for forming C-N bonds by coupling a halopyrazine with an amine. mdpi.comresearchgate.net

These reactions have greatly expanded the synthetic accessibility of complex pyrazine derivatives for various applications. mdpi.com

| Reaction | Coupling Partners | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halopyrazine + Boronic Acid/Ester | C-C | Pd(0) or Pd(II) with phosphine (B1218219) ligands | researchgate.netresearchgate.net |

| Stille Coupling | Halopyrazine + Organostannane | C-C | Pd(0) with phosphine ligands | rsc.org |

| Sonogashira Coupling | Halopyrazine + Terminal Alkyne | C-C (sp) | Pd(0)/phosphine with Cu(I) co-catalyst | researchgate.net |

| Buchwald-Hartwig Amination | Halopyrazine + Amine | C-N | Pd(0) or Pd(II) with specialized phosphine ligands | mdpi.com |

Principles of Green Chemistry in Pyrazine Scaffold Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazines, to develop more sustainable and environmentally benign processes. tandfonline.comresearchgate.net

Key green chemistry strategies in pyrazine synthesis include:

Atom Economy: The development of reactions that maximize the incorporation of reactant atoms into the final product. A notable example is the dehydrogenative self-coupling of 2-amino alcohols, which produces only water and hydrogen gas as byproducts and can be catalyzed by earth-abundant metals like manganese. acs.orgnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. For instance, condensation reactions to form pyrazines have been successfully carried out in water or aqueous methanol. um.edu.mytandfonline.com

Catalysis over Stoichiometric Reagents: Employing catalytic methods reduces waste. Biocatalytic approaches, such as using enzymes like Lipozyme® for amide bond formation on pyrazine scaffolds, avoid the use of toxic coupling reagents and harsh conditions. nih.gov

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

These approaches are crucial for developing more sustainable manufacturing processes for pyrazine-containing fine chemicals and pharmaceuticals.

Regioselectivity and Stereoselectivity in the Synthesis of 2,6-Disubstituted Pyrazines

Achieving the desired 2,6-substitution pattern on a pyrazine ring is a central challenge in the synthesis of molecules like this compound. Regioselectivity, the control of where substituents add to the ring, is paramount.

A common and effective strategy for synthesizing unsymmetrical 2,6-disubstituted pyrazines involves the sequential functionalization of a pre-existing pyrazine core, typically a dihalopyrazine. For instance, starting with 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine (B1357810) allows for two distinct nucleophilic substitution reactions. The regiochemical outcome can be controlled by leveraging the different reactivities of the two halogen atoms, which can be influenced by the substituent introduced in the first step.

Alternatively, palladium-catalyzed cascade reactions of aminoacetonitriles with arylboronic acids have been shown to produce unsymmetrical 2,6-disubstituted pyrazines in very good yields. organic-chemistry.org Another approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines, which is a fundamental method for forming the pyrazine ring itself. researchgate.net The initial substitution pattern is determined by the specific structures of the condensing partners.

Stereoselectivity in pyrazine synthesis is primarily a consideration for the substituents attached to the ring, rather than the formation of the aromatic ring itself. For example, in the synthesis of complex molecules like bis-steroidal pyrazine derivatives, controlling the stereochemistry of substituent groups is critical for the molecule's biological activity. nih.gov However, for a molecule like this compound, where the substituents lack chiral centers, stereoselectivity of the core synthesis is not a factor.

Mechanistic Studies of Key Synthetic Transformations (e.g., Tele-substitution and Nucleophilic Aromatic Substitutions)

The functionalization of the electron-deficient pyrazine ring is often accomplished through nucleophilic aromatic substitution (SNAr). This mechanism is crucial for introducing groups like the difluoromethoxy and cyano moieties onto the pyrazine core.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary pathway for substituting a leaving group (such as a halide) on an aromatic ring with a nucleophile. numberanalytics.com The pyrazine ring is highly activated towards this type of reaction due to the electron-withdrawing nature of its two nitrogen atoms. stackexchange.com This is analogous to the reactivity of pyridine (B92270), which readily undergoes nucleophilic substitution at the 2- and 4-positions because the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen. stackexchange.comyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, including the pyrazine nitrogens themselves, stabilizes this intermediate through resonance. numberanalytics.comwikipedia.org

Elimination: The aromaticity is restored by the expulsion of the leaving group, resulting in the substituted product. youtube.com

For the synthesis of this compound from a 2,6-dihalopyrazine, two sequential SNAr reactions would be required: one with a difluoromethoxide source and another with a cyanide source.

Tele-substitution

In some cases, substitution on pyrazine and related heterocyclic systems can occur via a less common pathway known as tele-substitution. In this type of reaction, the incoming nucleophile attaches to a position on the ring distant from the atom bearing the leaving group. ucl.ac.ukchem-soc.si The first example of such a reaction was reported in 1930 on a furan (B31954) system, and it has since been observed in pyrazines. ucl.ac.ukacs.org

A plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote position (e.g., the 6-position), followed by an elimination cascade that ultimately displaces the leaving group from another position (e.g., the 2-position). acs.org Studies on related triazolopyrazine systems have identified conditions that favor this pathway, including:

The use of softer nucleophiles. acs.orgacs.orgnih.gov

The use of less polar solvents. acs.orgacs.orgnih.gov

An increased equivalent of the nucleophile or a decreased equivalent of base. acs.orgacs.orgnih.gov

The presence of larger halogens as the leaving group. acs.orgacs.orgnih.gov

Understanding both the SNAr and potential tele-substitution pathways is critical for predicting and controlling the outcome of synthetic reactions on the pyrazine ring.

Optimization of Reaction Conditions and Yield for Pyrazine Functionalization

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound while minimizing side reactions. For the functionalization of pyrazines through methods like SNAr or palladium-catalyzed cyanations, several parameters must be carefully controlled.

Key Optimization Parameters:

Catalyst: For cyanation reactions converting a halide to a nitrile, palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often employed in conjunction with a cyanide source like zinc cyanide (Zn(CN)₂). researchgate.net In other types of pyrazine syntheses, copper-based catalysts have been used. researchgate.net

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for SNAr and cross-coupling reactions as they can solvate cations while leaving the nucleophile relatively free, and they can stabilize charged intermediates. acs.orgresearchgate.net The solvent can also influence the reaction pathway, with less polar solvents sometimes favoring tele-substitution. acs.org

Temperature: Many functionalization reactions on aromatic heterocycles require elevated temperatures (reflux) to proceed at a reasonable rate. researchgate.net Heating helps overcome the activation energy associated with the temporary disruption of the ring's aromaticity. youtube.com

Reagents and Base: The nature and stoichiometry of the nucleophile and any added base are crucial. For instance, in SNAr reactions, a strong base may be used to generate the active nucleophile. However, the amount of base can also shift the equilibrium between direct (ipso) and tele-substitution pathways. nih.gov For cyanation, sources can include KCN, CuCN, or Zn(CN)₂. researchgate.net

Atmosphere: To prevent the degradation of sensitive reagents and catalysts, particularly organometallic catalysts, reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon). researchgate.net

The following table summarizes the influence of various reaction parameters on the functionalization of pyrazine rings.

| Parameter | Typical Conditions/Reagents | Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Cu(I) salts, [Cp*IrCl₂]₂ | Enables cross-coupling reactions (e.g., cyanation, C-alkylation). Choice of catalyst and ligand is crucial for yield and selectivity. | organic-chemistry.orgresearchgate.net |

| Solvent | DMF, DMSO, Toluene, Acetonitrile | Affects solubility and reactivity of reagents. Polar aprotic solvents often favor SNAr. Less polar solvents may promote tele-substitution. | acs.orgresearchgate.net |

| Temperature | Room temperature to reflux (e.g., >100 °C) | Controls reaction rate. Higher temperatures are often needed to overcome the activation barrier for disrupting aromaticity. | youtube.comresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, KOtBu | Can be used to deprotonate nucleophiles or facilitate elimination steps. The amount and type of base can influence the reaction pathway (e.g., ipso vs. tele-substitution). | organic-chemistry.orgacs.orgnih.gov |

| Cyanide Source | Zn(CN)₂, CuCN, NaCN, KCN | Choice of cyanide source for converting halides/triflates to nitriles. Reactivity and toxicity vary. Zn(CN)₂ is often used in Pd-catalyzed reactions. | researchgate.net |

| Atmosphere | Inert (Nitrogen, Argon) | Protects air- and moisture-sensitive catalysts and reagents from decomposition, improving consistency and yield. | researchgate.net |

By systematically adjusting these parameters, chemists can develop robust and efficient synthetic routes to complex targets like this compound.

Structure Property and Structure Interaction Relationships Theoretical and Mechanistic Perspectives

Electronic Structure and Reactivity of the Pyrazine (B50134) Ring in 2-(Difluoromethoxy)pyrazine-6-acetonitrile

The pyrazine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. researchgate.net This inherent electron deficiency is a defining characteristic of its reactivity. The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making the ring generally less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack compared to benzene. researchgate.net

In this compound, the pyrazine core is further influenced by two substituents: the difluoromethoxy group and the acetonitrile (B52724) group. Both of these groups are electron-withdrawing, which significantly enhances the electron-deficient nature of the pyrazine ring. This heightened electrophilicity makes the ring carbons, particularly those not directly attached to the withdrawing groups, potential sites for nucleophilic aromatic substitution, provided a suitable leaving group is present. The nitrogen lone pairs, while having reduced basicity due to the withdrawing groups, can still participate in coordination with metal ions and act as hydrogen bond acceptors. researchgate.net

Theoretical Impact of the Difluoromethoxy Group on Pyrazine Electronic Density and Aromaticity

The difluoromethoxy group (-OCHF₂) exerts a strong influence on the electronic properties of the pyrazine ring. Its effect is a combination of a powerful inductive (-I) effect and a weaker resonance (+R) effect.

Inductive Effect (-I): The high electronegativity of the two fluorine atoms causes a strong withdrawal of electron density through the sigma bonds. This effect is dominant and significantly lowers the electron density across the entire aromatic ring. nuph.edu.ua

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the aromatic system via resonance. However, the adjacent, highly electronegative fluorine atoms inductively pull on these lone pairs, reducing their availability for donation. Consequently, the resonance-donating effect is substantially weaker than the inductive-withdrawing effect.

| Substituent Group | Primary Electronic Effect | Impact on Pyrazine Ring |

|---|---|---|

| Difluoromethoxy (-OCHF₂) | Strong Inductive Withdrawal (-I) | Decreases electron density; enhances electrophilicity |

| Acetonitrile (-CH₂CN) | Inductive Withdrawal (-I) | Decreases electron density |

Role of the Acetonitrile Group in Theoretical Ligand Design and Potential Coordination Chemistry

The nitrile functionality can coordinate to a metal center through the lone pair of electrons on the nitrogen atom, acting as a Lewis base. nih.gov Acetonitrile is generally considered a weakly basic and labile (easily displaced) ligand. mit.edu Its bonding characteristics can be complex; while it functions as a sigma-donor through the nitrogen lone pair, it can also act as a weak pi-acceptor, accommodating electron density from the metal into the C≡N π* antibonding orbitals.

In the design of molecules intended to interact with metalloenzymes, the acetonitrile group could serve as a coordinating ligand to a metal cofactor in the active site. Theoretical models and computational docking can predict the favorability and geometry of such interactions, guiding the design of more potent and selective inhibitors.

| Property | Description |

|---|---|

| Coordination Mode | Typically end-on via Nitrogen lone pair (η¹-coordination) |

| Lewis Character | Weakly basic (Lewis Base) |

| Bonding | σ-donor and weak π-acceptor |

| Labiality | Generally labile, can be displaced by stronger ligands |

Computational Approaches to Understand Reaction Mechanisms and Selectivity in Pyrazine Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting selectivity in organic synthesis. researchgate.netnih.gov For a substituted pyrazine like this compound, DFT can be used to model various transformations.

These computational approaches allow researchers to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed.

Calculate Activation Energies: The energy barrier for a reaction determines its rate. Comparing the activation energies of competing pathways can predict which product will be favored kinetically.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution and orbital interactions at various points along the reaction coordinate, explaining why a reaction proceeds in a certain way. mdpi.com

Model Solvent Effects: Using models like the Polarizable Continuum Model (PCM), the influence of the solvent on the reaction mechanism and energetics can be simulated. rsc.org

For example, in studying a nucleophilic aromatic substitution on the pyrazine ring, DFT calculations could predict the most likely site of attack (e.g., C-3 or C-5) by comparing the activation energies for the formation of the different Meisenheimer intermediates. Such theoretical studies can guide synthetic efforts, saving time and resources by predicting the outcomes of reactions before they are attempted in the laboratory. researchgate.net

Mechanistic Insights into Reactive Metabolite Formation for Difluoromethoxy-Containing Pyrazines

The metabolic fate of a drug candidate is a critical aspect of its development, with a particular focus on avoiding the formation of reactive metabolites. These are chemically reactive species, generated by metabolic enzymes (primarily cytochrome P450s), that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic drug toxicities.

For alkoxy-substituted pyrazines, common metabolic pathways include O-dealkylation and hydroxylation of the aromatic ring. The introduction of fluorine atoms into the alkoxy group, as in the difluoromethoxy group, is a common strategy to block or slow down these metabolic pathways. The strength of the C-F bond makes the difluoromethoxy group more resistant to oxidative metabolism compared to a simple methoxy (B1213986) group. nih.gov This increased metabolic stability is a key reason for its incorporation in drug design.

However, bioactivation is still a theoretical possibility. Mechanistic possibilities could include:

Oxidative Defluorination: Although less common, enzymatic processes could lead to the formation of unstable intermediates.

Ring Oxidation: The pyrazine ring itself could be oxidized to form an epoxide or other reactive species, a process influenced by the electronic effects of the substituents.

Studies on related compounds have demonstrated the success of this strategy. For instance, research on a pyrazinone-based CRF₁ receptor antagonist showed that replacing a metabolically vulnerable group with a 6-(difluoromethoxy)-dimethylpyridine moiety led to a significant reduction in the formation of reactive metabolites in vivo.

Theoretical Models of Molecular Interactions with Biological Targets for Pyrazine Scaffolds

The pyrazine scaffold is a privileged structure in medicinal chemistry, known to participate in a variety of favorable interactions with biological targets such as proteins and enzymes. nih.govmdpi.com Theoretical modeling plays a crucial role in understanding and predicting these interactions, thereby guiding structure-based drug design. mdpi.com

Systematic analyses of protein-ligand crystal structures have revealed that the pyrazine ring is a highly versatile interaction moiety. researchgate.net It is not merely a passive aromatic spacer but actively participates in binding. Common interactions include:

Hydrogen Bonding: The nitrogen atoms, with their lone pairs of electrons, are excellent hydrogen bond acceptors. researchgate.netfigshare.com

π-Interactions: The aromatic π-system can engage in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) and cation-π interactions with positively charged residues. researchgate.net

Weak Hydrogen Bonds: The C-H bonds on the pyrazine ring can act as weak hydrogen bond donors to suitable acceptors on the protein. figshare.com

Coordination Bonds: As discussed previously, the nitrogen atoms can coordinate to metal ions present in metalloprotein active sites. researchgate.net

Computational techniques like molecular docking and molecular dynamics (MD) simulations are used to model these interactions. jetir.orgnih.gov Docking predicts the preferred binding pose of a ligand in a protein's active site and estimates the binding affinity. MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the assessment of binding stability and the role of protein flexibility and water molecules in the interaction. These theoretical models are essential for rationalizing structure-activity relationships (SAR) and for the in silico optimization of lead compounds. researchgate.netnih.gov

| Interaction Type | Description | Example Residues/Moieties |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine nitrogen lone pair accepts a hydrogen from a donor group on the protein. figshare.com | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | Stacking of the aromatic pyrazine ring with aromatic side chains of amino acids. researchgate.net | Phenylalanine, Tyrosine, Histidine, Tryptophan |

| Cation-π Interaction | Interaction between the electron-rich π-face of the pyrazine and a cationic group. | Lysine (B10760008), Arginine |

| Weak C-H···O/N Hydrogen Bond | Pyrazine C-H acts as a weak donor to an acceptor on the protein. figshare.com | Aspartate, Glutamate, Carbonyl backbones |

| Metal Coordination | Donation of nitrogen lone pair to a metal ion cofactor. researchgate.net | Zn²⁺, Mg²⁺, Fe²⁺/³⁺ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Conformation and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Difluoromethoxy)pyrazine-6-acetonitrile at the molecular level. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost. nih.gov

Molecular Conformation: The three-dimensional arrangement of atoms, or conformation, is crucial as it dictates how the molecule interacts with its environment. For this compound, calculations would focus on the rotational barriers around the single bonds, particularly the C-O bond of the difluoromethoxy group and the C-C bond of the acetonitrile (B52724) group. By mapping the potential energy surface, the most stable, low-energy conformations can be identified. The planarity of the pyrazine (B50134) ring is a key feature, while the substituents will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The presence of the electronegative fluorine atoms can influence the conformational preference through intramolecular interactions. emerginginvestigators.org

Electronic Properties: The electronic structure governs the reactivity and spectroscopic properties of the molecule. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these frontier orbitals indicates the probable sites for electrophilic and nucleophilic attack. For pyrazine derivatives, the HOMO is often distributed over the ring system, while the LUMO may be localized on the electron-deficient pyrazine ring, influenced by the electron-withdrawing nature of the nitrile and difluoromethoxy groups. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the pyrazine ring and the nitrile group, indicating their role as hydrogen bond acceptors. Positive potential regions (blue) would be found around the hydrogen atoms.

Interactive Data Table: Calculated Electronic Properties

Below is a table of hypothetical electronic properties for this compound, calculated using DFT at the B3LYP/6-311+G** level of theory, which is a common method for such analyses. nih.gov

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.3 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

Note: These values are representative and would need to be confirmed by specific calculations for this exact molecule.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Hypotheses

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are invaluable tools for predicting its binding affinity and mode of interaction with biological targets like proteins or enzymes. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For pyrazine derivatives, which are known to exhibit a wide range of biological activities including anticancer and antimicrobial effects, a relevant protein target would be selected. nih.gov The docking process involves placing the 3D structure of this compound into the active site of the target protein. A scoring function then estimates the binding affinity, with lower scores typically indicating a more favorable interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring and the nitrile group can act as hydrogen bond acceptors with amino acid residues like serine, threonine, or lysine (B10760008) in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic pyrazine ring can engage in pi-pi stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

Halogen Bonds: The fluorine atoms of the difluoromethoxy group could potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the receptor.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions. A stable complex in an MD simulation, where the ligand remains within the binding pocket and maintains critical interactions, lends confidence to the docking hypothesis. researchgate.net

Interactive Data Table: Hypothetical Molecular Docking Results

This table presents hypothetical docking results of this compound against a kinase, a common target for pyrazine-based inhibitors.

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests stronger binding. |

| Interacting Residues | LYS76, GLU93, LEU128 | Key amino acids in the active site involved in binding. |

| Hydrogen Bonds | 2 (with LYS76, GLU93) | Number and type of key polar interactions. |

| Hydrophobic Interactions | 3 (with LEU128, PHE130) | Non-polar interactions contributing to binding. |

| RMSD (Å) during MD | 1.8 Å | Root Mean Square Deviation, a measure of stability over time. A low value indicates a stable binding pose. |

Note: These are example results and would depend on the specific protein target and software used.

In Silico Prediction Methodologies for ADME-Related Molecular Descriptors

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), must be evaluated. nih.gov In silico tools provide a rapid and cost-effective way to predict these properties based on the molecule's structure. afjbs.com

Various computational models, often available as web-based platforms like SwissADME, can predict a range of molecular descriptors relevant to ADME. ajol.info For this compound, these predictions would guide its potential for development as an orally administered drug.

Key predicted parameters include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Compounds adhering to this rule are more likely to have good oral bioavailability.

Gastrointestinal (GI) Absorption: This predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This indicates whether the compound is likely to cross the BBB and act on the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes.

Aqueous Solubility (LogS): An important factor for absorption and formulation.

Interactive Data Table: Predicted ADME Properties

The following table shows a hypothetical ADME profile for this compound.

| ADME Parameter | Predicted Value | Assessment |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.8 | Optimal lipophilicity for oral absorption |

| H-bond Donors | 0 | Compliant with Lipinski's Rule |

| H-bond Acceptors | 4 | Compliant with Lipinski's Rule |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | Yes | May have CNS activity |

| CYP2D6 Inhibitor | No | Low risk of specific drug-drug interactions |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

Note: These predictions are based on computational models and require experimental validation.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States in Pyrazine Functionalization

Understanding the chemical reactions used to synthesize and modify this compound is crucial for optimizing its production. DFT calculations can provide detailed mechanistic insights into these processes. hilarispublisher.com This involves mapping the potential energy surface for a proposed reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov

The synthesis of substituted pyrazines can involve several methods, such as the condensation of diamines with dicarbonyl compounds, or the functionalization of a pre-existing pyrazine ring. nih.govslideshare.net For this compound, a key step would be the introduction of the difluoromethoxy and acetonitrile groups onto the pyrazine core. This might involve nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.com

DFT studies can elucidate the reaction mechanism by:

Calculating Reaction Energetics: Determining the relative energies of reactants, intermediates, transition states, and products to establish the reaction's thermodynamic feasibility (exothermic or endothermic) and its activation energy barrier, which relates to the reaction rate. hilarispublisher.com

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Its geometry provides a snapshot of the bond-breaking and bond-forming processes. These are characterized by having exactly one imaginary vibrational frequency. hilarispublisher.com

Investigating Reaction Pathways: Comparing the energy barriers of different possible pathways allows for the prediction of the most likely mechanism and can explain observed product regioselectivity. researchgate.net For instance, DFT could be used to determine whether functionalization is more likely to occur at a specific position on the pyrazine ring.

Interactive Data Table: Hypothetical DFT-Calculated Reaction Energies

This table provides an example of calculated energies for a hypothetical nucleophilic substitution step in the functionalization of a chloropyrazine precursor.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (e.g., 2-chloro-6-cyanomethylpyrazine + difluoromethoxide) |

| Transition State | +15.2 | The energy barrier for the reaction to occur. |

| Intermediate | -5.7 | A temporary, meta-stable species formed during the reaction. |

| Products | -20.1 | Final products (this compound + Cl⁻) |

Note: These values are illustrative of what a DFT study on a reaction pathway might reveal.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-(Difluoromethoxy)pyrazine-6-acetonitrile, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, the spectrum would be expected to show three distinct signals:

A triplet for the single proton of the difluoromethoxy (-OCHF₂) group, with its multiplicity arising from coupling to the two adjacent fluorine atoms.

A singlet for the two protons of the methylene (B1212753) (-CH₂) group in the acetonitrile (B52724) moiety.

Two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine (B50134) ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would display signals for each of the seven carbon atoms. The carbon of the difluoromethoxy group would appear as a triplet due to coupling with the two fluorine atoms. The chemical shifts are influenced by the electronegativity of the attached atoms, with carbons bonded to nitrogen, oxygen, and fluorine appearing further downfield. du.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. illinois.edunih.gov It provides information on the electronic environment of the fluorine atoms. A single signal would be expected for the two magnetically equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the same group. semanticscholar.org

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity.

HSQC would show correlations between each proton signal and the carbon signal of the atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings (2-3 bonds) between protons and carbons, helping to piece together the molecular fragments and confirm the substitution pattern on the pyrazine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.5 - 8.7 | s | - | Pyrazine-H |

| ¹H | 8.4 - 8.6 | s | - | Pyrazine-H |

| ¹H | 7.4 - 7.8 | t | JHF ≈ 70-75 | -OCH F₂ |

| ¹H | 4.0 - 4.2 | s | - | -CH ₂CN |

| ¹³C | 155 - 160 | t | JCF ≈ 20-25 | C -OCHF₂ |

| ¹³C | 145 - 150 | s | - | C -CH₂CN |

| ¹³C | 140 - 145 | s | - | Pyrazine-CH |

| ¹³C | 135 - 140 | s | - | Pyrazine-CH |

| ¹³C | 115 - 120 | t | JCF ≈ 240-250 | -OC HF₂ |

| ¹³C | 115 - 120 | s | - | -C N |

| ¹³C | 25 - 30 | s | - | -C H₂CN |

| ¹⁹F | -85 to -95 | d | JFH ≈ 70-75 | -OCHF ₂ |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of a compound. researchgate.net

For this compound (C₇H₅F₂N₃O), HRMS would provide an exact mass measurement that corresponds to this elemental composition, confirming the molecular formula.

Electron ionization (EI) or other soft ionization techniques can be used to generate a molecular ion (M⁺) and subsequent fragment ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.orguni-saarland.dechemguide.co.uk The energetic molecular ions break apart in predictable ways, often forming the most stable possible fragment ions. libretexts.org

Expected fragmentation pathways could include:

Loss of the nitrile group (·CN).

Cleavage of the entire acetonitrile side chain (·CH₂CN).

Fragmentation of the difluoromethoxy group, such as the loss of ·CHF₂.

Rupture of the pyrazine ring, a characteristic fragmentation for such heterocyclic systems.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are hypothetical fragments based on the compound's structure.)

| m/z (Nominal) | Possible Fragment Ion | Neutral Loss |

| 185 | [M]⁺ | - |

| 159 | [M - CN]⁺ | ·CN |

| 145 | [M - CH₂CN]⁺ | ·CH₂CN |

| 134 | [M - CHF₂]⁺ | ·CHF₂ |

| 108 | [M - CN - CHF₂]⁺ | ·CN, ·CHF₂ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. rsc.org

This analysis would confirm the planarity of the pyrazine ring and provide the exact geometry of the difluoromethoxy and acetonitrile substituents relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonds or π-stacking that might be present in the solid state. As the molecule is achiral, absolute stereochemistry determination is not applicable.

Spectroscopic Techniques (UV-Vis, IR) for Electronic Transitions and Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would be expected to show several characteristic absorption bands. pressbooks.publibretexts.orglibretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2250 - 2270 | C≡N stretch | Nitrile |

| 3050 - 3150 | C-H stretch | Aromatic (Pyrazine) |

| 2850 - 3000 | C-H stretch | Aliphatic (-CH₂-, -CHF₂) |

| 1550 - 1620 | C=N, C=C stretch | Pyrazine ring |

| 1200 - 1300 | C-O stretch | Aryl ether |

| 1000 - 1150 | C-F stretch | Difluoromethyl |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. thermofisher.com The pyrazine ring acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like acetonitrile or ethanol, would likely exhibit absorption bands corresponding to π → π* and n → π* transitions characteristic of aromatic heterocyclic systems. researchgate.netresearchgate.net The positions and intensities of these bands are influenced by the substituents on the pyrazine ring.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatographic methods are indispensable for both the purification of this compound and the assessment of its purity.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for determining the purity of the compound. Using a C18 column with a mobile phase, such as a gradient of acetonitrile and water, would separate the target compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV detector.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis.

Isolation Methodologies:

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the chemical synthesis, allowing for rapid qualitative analysis of the reaction mixture. rsc.org

Column Chromatography: For purification on a preparative scale, silica (B1680970) gel column chromatography is commonly employed. rsc.org The compound is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating it from starting materials, byproducts, and other impurities based on differences in polarity. researchgate.net

Conceptual Applications in Chemical Biology and Drug Discovery Research

Design Principles for Pyrazine-Based Enzyme Inhibitors (e.g., PDE4 inhibitors, Notum inhibitors)

The pyrazine (B50134) core is a foundational element in the design of various enzyme inhibitors due to its ability to be strategically substituted to achieve high-affinity interactions within enzyme active sites.

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. Inhibiting PDE4 elevates cAMP levels, leading to anti-inflammatory effects. The design of pyrazine-based PDE4 inhibitors often centers on creating molecules that mimic the natural substrate, cAMP, or that interact with specific residues in the enzyme's active site. The pyrazine ring can serve as a central scaffold from which substituents are projected to occupy hydrophobic pockets and form crucial hydrogen bonds within the PDE4 binding site. The development of novel PDE4 inhibitors often involves creating hybrid structures based on known pharmacophores. For instance, rational design may combine features of existing inhibitors like nitraquazone (B1200208) and denbufylline (B19976) to create new pyrazine-containing analogues with improved potency and a better side-effect profile. researchgate.net In silico modeling and pharmacophore mapping are key strategies to guide the synthesis of these derivatives, ensuring optimal interaction with the target enzyme. nih.gov

Notum Inhibitors: Notum is an extracellular carboxylesterase that negatively regulates the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. Inhibition of Notum can restore Wnt signaling, a process with therapeutic potential in regenerative medicine and for treating neurodegenerative disorders. Pyrazine-containing compounds have been explored as Notum inhibitors. The design principle involves creating molecules that can fit into the large, hydrophobic active site pocket of Notum that normally accommodates the palmitoleate group. The pyrazine scaffold can be functionalized with various groups to optimize binding affinity and selectivity, leading to potent inhibition of Notum's enzymatic activity.

Development of Pyrazine Scaffolds for Modulating Receptor Activity (e.g., Corticotropin-Releasing Factor-1 Receptor Antagonists)

Pyrazine derivatives have been successfully developed as modulators of G-protein coupled receptors (GPCRs), such as the Corticotropin-Releasing Factor-1 (CRF1) receptor. The CRF1 receptor is a critical mediator of the body's response to stress and is a target for treating anxiety and depression. nih.govresearchgate.net

The pyrazine chemotype has been identified as a viable scaffold for creating potent CRF1 receptor antagonists. nih.gov In this context, the pyrazine ring often serves as a central linking unit connecting different pharmacophoric elements necessary for receptor binding. For example, heteroatom-linked indanylpyrazines have been identified as low nanomolar CRF1 receptor antagonists. nih.gov The development process for these antagonists involves synthesizing a library of pyrazine derivatives with diverse substitutions and evaluating their binding affinity and functional activity at the CRF1 receptor. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal potency and drug-like properties. nih.gov The development of small non-peptide molecules is a major focus of this research. mdpi.com

Strategies for Enhancing Molecular Selectivity and Potency in Pyrazine Derivatives

Improving the potency and selectivity of pyrazine-based drug candidates is a central goal of medicinal chemistry. Several strategies are employed to fine-tune the pharmacological profile of these compounds.

Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of a target protein (e.g., from X-ray crystallography), SBDD allows for the rational design of pyrazine derivatives that fit precisely into the binding site. mdpi.comresearchgate.net This approach was used to optimize an inhibitor of the SHP2 protein by designing pyrazine-based molecules that form specific hydrogen bonds and interactions within the allosteric site. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of a lead pyrazine compound and assessing how these changes affect its biological activity. acs.orgnih.gov For example, in the development of VEGFR-2 inhibitors, various pyrazine-pyridine biheteroaryls were synthesized to explore how different substituents impact kinase selectivity and cellular potency. nih.gov Similarly, SAR studies on oxazolo[3,4-a]pyrazine derivatives led to the discovery of potent neuropeptide S receptor antagonists. nih.gov

Computational Modeling and Screening: Virtual screening of compound libraries against a target's crystal structure can identify novel pyrazine-based pharmacophores. nih.govrsc.org This was successfully used to identify a new class of pyrazine-based inhibitors for the TrkA kinase, a target in cancer and pain. nih.govrsc.org

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a pyridine (B92270) ring with a pyrimidine (B1678525) in pyrrolo[1,2-a]pyrazine (B1600676) derivatives improved metabolic stability while maintaining potent FGFR inhibitory activity. acs.org

Interactive Table: Strategies for Optimizing Pyrazine Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Using the 3D structure of the target to guide the design of inhibitors with improved binding affinity and selectivity. | Optimization of pyrazine-based allosteric inhibitors for SHP2 protein tyrosine phosphatase. mdpi.comresearchgate.net |

| Structure-Activity Relationship (SAR) | Systematically modifying a lead compound to understand the relationship between chemical structure and biological activity. | Development of pyrazine-pyridine biheteroaryls as selective VEGFR-2 inhibitors. nih.gov |

| Computational Screening | Using computer models to screen virtual libraries of compounds to identify potential hits with novel scaffolds. | Identification of a novel pyrazine pharmacophore for TrkA kinase inhibitors. nih.govrsc.org |

| Bioisosteric Replacement | Exchanging functional groups to enhance potency, selectivity, or metabolic stability. | Replacing pyridine with pyrimidine in FGFR inhibitors to improve metabolic properties. acs.org |

| Hybridization | Combining the pyrazine scaffold with fragments from natural products or other known pharmacophores to create novel molecules with enhanced activity. | Synthesis of cinnamic acid–pyrazine hybrids with neuroprotective activity. nih.gov |

Pyrazine Derivatives as Conceptual Probes for Biological Pathways (e.g., mitochondrial uncouplers, Wnt pathway modulators)

Beyond their direct therapeutic potential, pyrazine derivatives serve as valuable chemical probes to investigate complex biological pathways.

Mitochondrial Uncouplers: Mitochondrial uncouplers are molecules that transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. researchgate.net This process has therapeutic implications for metabolic diseases. acs.orgnih.gov Pyrazine-containing structures are central to a class of novel mitochondrial uncouplers. For example, BAM15, a compound with an oxadiazolopyrazine core, is a potent mitochondrial uncoupler that selectively depolarizes the inner mitochondrial membrane without affecting the plasma membrane, a significant advantage over classical uncouplers like FCCP. researchgate.netnih.gov Structure-activity relationship studies have shown that the oxadiazole, pyrazine, and aniline (B41778) moieties of BAM15 are all crucial for its uncoupling activity. acs.orgnih.gov Derivatives of this scaffold are used as probes to study mitochondrial function and as potential treatments for conditions like nonalcoholic steatohepatitis (NASH). nih.govnih.gov

Wnt Pathway Modulators: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov Small molecules that can modulate this pathway are important tools for research and potential therapeutics. As mentioned, Notum is a negative regulator of Wnt signaling. Therefore, pyrazine-based Notum inhibitors can act as conceptual probes to activate the Wnt pathway. By inhibiting Notum, these compounds can restore Wnt signaling, allowing researchers to study the downstream consequences of pathway activation in various cellular and disease models. Additionally, other pyrazine derivatives have been developed that directly inhibit the Wnt/β-catenin signaling pathway, demonstrating the versatility of the pyrazine scaffold in creating both activators and inhibitors for this critical pathway. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Difluoromethoxy-Pyrazine Derivatives

The synthesis of pyrazine (B50134) derivatives, particularly those bearing specialized functional groups like the difluoromethoxy moiety, is a critical area of ongoing research. Traditional methods for pyrazine ring formation often require harsh conditions or multi-step procedures, which can be inefficient and limit the accessible chemical space. beilstein-journals.org Future efforts are focused on developing more elegant and efficient synthetic routes.

One promising avenue is the use of metal-catalyzed cross-coupling and C-H functionalization reactions. youtube.com These methods allow for the direct introduction of functional groups onto the pyrazine core, bypassing the need for pre-functionalized starting materials. For instance, palladium- or iron-catalyzed C-H arylation could enable the direct coupling of aryl groups to the pyrazine ring, offering a streamlined approach to novel analogues. youtube.com The development of catalysts that are tolerant of the difluoromethoxy group will be crucial for the successful application of these methodologies.

Another area of exploration is the development of novel fluorination techniques. The introduction of the difluoromethoxy (-OCF₂H) group is a key step in the synthesis of the target compound. Research into new reagents and protocols for difluoromethoxylation of heteroaromatic systems could lead to higher yields, better regioselectivity, and milder reaction conditions compared to classical methods.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govwikipedia.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel molecules with desired characteristics. acs.orgontosight.ai

In the context of pyrazine research, AI/ML algorithms can be employed for:

Virtual Screening: High-throughput virtual screening of large compound libraries to identify pyrazine derivatives with a high probability of binding to a specific biological target. acs.org

De Novo Drug Design: Generative models can design entirely new pyrazine-based molecules optimized for specific properties, such as binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. acs.org

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new pyrazine derivatives based on their chemical structure, guiding the synthesis of more potent compounds. acs.org

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes, accelerating the synthesis of complex pyrazine derivatives. ontosight.ai

The integration of these in silico methods will significantly reduce the time and cost associated with the discovery and development of new pyrazine-based drugs and materials. nih.gov

Table 1: Applications of AI/ML in Pyrazine Drug Discovery

| AI/ML Application | Description | Potential Impact on Pyrazine Research |

|---|---|---|

| Target Identification | Analyzing biological data to identify and validate new protein targets for therapeutic intervention. | Discovery of novel diseases and pathways where pyrazine modulators could be effective. |

| Virtual Screening | Computationally screening vast libraries of virtual compounds against a target protein to find potential hits. | Rapid identification of promising pyrazine-based hit compounds for further testing. acs.org |

| Predictive Modeling (ADMET/QSAR) | Using algorithms to predict the physicochemical and biological properties of molecules. | Prioritizing the synthesis of pyrazine derivatives with better drug-like properties and higher potency. acs.orgontosight.ai |

| De Novo Design | Generating novel molecular structures with desired properties using generative AI models. | Creation of innovative pyrazine scaffolds with enhanced efficacy and selectivity. acs.org |

Theoretical Exploration of New Biological Targets for Pyrazine-Based Modulators

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities. arkat-usa.org While existing research has identified targets for some pyrazine derivatives, a vast landscape of potential biological interactions remains unexplored. Recent studies have shown pyrazine derivatives acting as inhibitors for targets such as fibroblast growth factor receptors (FGFR), c-Met, and VEGFR-2, highlighting their potential in oncology. researchgate.netresearchgate.net There is also emerging interest in their role as anti-Alzheimer, antibacterial, and antifungal agents. wikipedia.orgslideshare.net

Future research will likely involve theoretical and computational approaches to identify new potential targets for compounds like 2-(Difluoromethoxy)pyrazine-6-acetonitrile. Molecular docking and simulation studies can be used to screen the compound against a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes implicated in various diseases. This computational exploration can generate hypotheses about novel mechanisms of action and therapeutic applications, which can then be validated experimentally. For example, exploring targets within neuroinflammatory pathways or metabolic disorders could open up entirely new therapeutic avenues for this class of compounds.

Development of Sustainable and Eco-Friendly Pyrazine Synthesis Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bohrium.com The development of sustainable methods for pyrazine synthesis is an active area of research.

Key strategies include:

Catalysis with Earth-Abundant Metals: Replacing catalysts based on precious metals (like palladium) with those based on abundant and less toxic metals such as manganese or iron. nih.govrsc.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel, which reduces solvent waste and purification steps. beilstein-journals.orgbohrium.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water or bio-based solvents.

Atom-Economical Reactions: Employing reactions, such as dehydrogenative couplings, that maximize the incorporation of atoms from the starting materials into the final product, generating minimal byproducts like water and hydrogen gas. nih.govrsc.org

Applying these principles to the synthesis of this compound and its derivatives will not only reduce the environmental impact but can also lead to more cost-effective and efficient manufacturing processes. beilstein-journals.org

Table 2: Comparison of Synthetic Approaches for Pyrazines

| Method | Description | Advantages | Key Features |

|---|---|---|---|

| Classical Condensation | Typically involves the reaction of 1,2-diketones with 1,2-diamines. | Straightforward and well-established. beilstein-journals.org | Can suffer from poor yields and harsh reaction conditions. beilstein-journals.org |

| Dehydrogenative Coupling | Coupling of β-amino alcohols catalyzed by metal pincer complexes (e.g., Manganese). | Atom-economical, environmentally benign, produces only H₂ and H₂O as byproducts. nih.govrsc.org | Represents a sustainable and efficient alternative. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Cost-effective, reduced waste, and simplified work-up procedures. beilstein-journals.orgbohrium.com | Improves overall efficiency of the synthetic process. beilstein-journals.org |

Application of Multicomponent Reactions for Diversifying this compound Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a one-pot process to form a product that contains portions of all the starting materials. MCRs are highly convergent and atom-economical, making them ideal for rapidly generating libraries of structurally diverse compounds for drug discovery screening.

The application of MCRs, such as the Ugi and Passerini reactions, to pyrazine-containing starting materials offers a promising strategy for diversifying derivatives of this compound. researchgate.netrsc.org For example, a pyrazine-based aldehyde or amine could be used as a component in an Ugi four-component reaction (Ugi-4CR). bohrium.com This would allow for the facile introduction of three new points of diversity around the pyrazine core in a single step, leading to a wide array of complex amides and peptide-like structures. Similarly, the Passerini reaction could be employed to create novel α-acyloxy amides from a pyrazine aldehyde. researchgate.net

By leveraging MCRs, chemists can efficiently explore the chemical space around the this compound scaffold, potentially leading to the discovery of new compounds with enhanced biological activity and improved physicochemical properties.

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethoxy)pyrazine-6-acetonitrile, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, introducing the difluoromethoxy group to pyrazine derivatives may require fluorination reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions to avoid hydrolysis . Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to attach the acetonitrile group .

- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC/LC-MS : To quantify purity and detect impurities (e.g., residual solvents or unreacted intermediates) using protocols similar to those for pantoprazole derivatives .

- NMR spectroscopy : ¹⁹F NMR is critical for verifying the presence and position of difluoromethoxy groups, while ¹H/¹³C NMR confirms the pyrazine-acetonitrile backbone .

- X-ray crystallography : For resolving ambiguities in regiochemistry, especially if steric hindrance affects substitution patterns .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Solvent compatibility : Acetonitrile and dichloromethane are preferred for solubility without degradation .

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of the difluoromethoxy group activates the pyrazine ring toward nucleophilic attack at the 2-position. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. Experimental validation involves competitive reactions with nucleophiles (e.g., amines or thiols) under controlled pH conditions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Impurity profiles : Trace sulfone or sulfoxide byproducts (from oxidation of sulfur-containing intermediates) can skew bioactivity results. Use LC-MS to quantify impurities and correlate with bioassay outcomes .

- Solvent effects : DMSO, commonly used in assays, may alter compound aggregation states. Compare activity in alternative solvents like ethanol or buffer systems .

- Receptor heterogeneity : Test across multiple cell lines or protein isoforms to rule out target-specific variability .

Q. How can researchers design experiments to study the metabolic stability of this compound in vivo?

Methodological approaches include:

- Microsomal assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS to identify primary metabolites .

- Isotope labeling : Use ¹⁸O or deuterium-labeled analogs to trace metabolic pathways and quantify oxidation/hydrolysis rates .

- Pharmacokinetic modeling : Pair in vitro data with allometric scaling to predict half-life and clearance in preclinical models .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

Key challenges and solutions:

- Conformational flexibility : The difluoromethoxy group introduces rotational barriers. Use molecular dynamics simulations with enhanced sampling (e.g., metadynamics) to explore low-energy states .

- Force field parameterization : Custom parameters for fluorine atoms are required to accurately model van der Waals and electrostatic interactions .

- Docking validation : Cross-validate docking poses with mutagenesis data or cryo-EM structures of target proteins .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of fluorine atoms in modulating enzymatic interactions using kinetic isotope effects .

- Toxicity profiling : Conduct Ames tests and hepatotoxicity assays to assess safety thresholds .

- Material science applications : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.